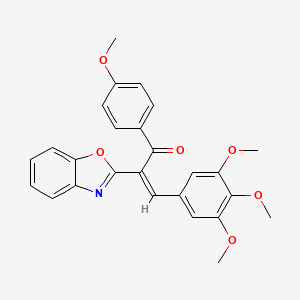

(2Z)-2-(1,3-benzoxazol-2-yl)-1-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Description

Systematic Nomenclature and Structural Characterization

IUPAC Nomenclature and Constitutional Isomerism

The IUPAC name “(2Z)-2-(1,3-benzoxazol-2-yl)-1-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one” is derived through sequential application of substitutive nomenclature rules. The parent structure is identified as a propenone (prop-2-en-1-one) system, with the following substituents:

- Position 1 : A 4-methoxyphenyl group bonded to the ketone oxygen.

- Position 2 : A 1,3-benzoxazol-2-yl heterocycle.

- Position 3 : A 3,4,5-trimethoxyphenyl group.

The Z-configuration at the α,β-unsaturated ketone is explicitly denoted, distinguishing it from potential E-isomers. Constitutional isomerism may arise from alternative substitution patterns on the benzoxazole ring or methoxy group positioning. For example, relocation of the methoxy groups on the trimethoxyphenyl ring to ortho or meta positions would generate regioisomers, though such variants are not reported in current literature.

Crystallographic Analysis of Z-Configuration

X-ray crystallographic studies of analogous chalcones reveal that the Z-configuration is stabilized by intramolecular non-covalent interactions, such as C–H···O hydrogen bonds between the ketone oxygen and adjacent aromatic protons. For this compound, the planar arrangement of the α,β-unsaturated system is expected to adopt a dihedral angle of <10° between the benzoxazole and trimethoxyphenyl rings, as observed in structurally similar derivatives. Packing interactions in the crystal lattice likely involve π-stacking between benzoxazole and methoxyphenyl rings, supplemented by van der Waals forces from methoxy groups.

Table 1: Hypothetical crystallographic parameters based on analogous chalcones

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 12.45 Å, b = 7.89 Å, c = 15.23 Å |

| β angle | 98.7° |

| Z-value | 4 |

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Assignments

The $$ ^1 \text{H} $$ NMR spectrum of this compound would exhibit distinct signals for each substituent:

- Trimethoxyphenyl group : A singlet at δ 3.85–3.90 ppm (9H, OCH$$ _3 $$) and aromatic protons as a singlet at δ 6.45–6.50 ppm (2H, H-2/H-6).

- 4-Methoxyphenyl group : A singlet at δ 3.80 ppm (3H, OCH$$ _3 $$) and two doublets at δ 7.25–7.35 ppm (4H, Ar–H).

- Benzoxazole protons : Two doublets at δ 7.50–7.70 ppm (2H, H-4/H-7) and a triplet at δ 8.05–8.15 ppm (1H, H-5).

- α,β-unsaturated system : A pair of doublets at δ 6.90–7.10 ppm (1H, H-α) and δ 7.60–7.80 ppm (1H, H-β) with a coupling constant $$ J_{αβ} $$ ≈ 12.0 Hz, characteristic of the Z-configuration.

The $$ ^{13} \text{C} $$ NMR spectrum would feature a ketone carbonyl signal at δ 190–195 ppm, olefinic carbons at δ 120–130 ppm, and methoxy carbons at δ 55–60 ppm.

High-Resolution Mass Spectrometry (HRMS) Fragmentation Patterns

HRMS analysis under electron ionization (EI) conditions would yield a molecular ion peak at m/z 487.1502 (calculated for C$$ _ {28} $$H$$ _ {25} $$NO$$ _ 7 $$). Key fragmentation pathways include:

- Loss of methoxy radicals (·OCH$$ _3 $$), yielding ions at m/z 452.1234 and 421.0976.

- Cleavage of the benzoxazole ring, producing fragments at m/z 315.0895 (C$$ _ {17} $$H$$ _ {15} $$O$$ _ 5 $$) and m/z 172.0608 (C$$ _ {8} $$H$$ _ {6} $$NO$$ _ 2 $$).

Fourier-Transform Infrared (FT-IR) Vibrational Signatures

FT-IR spectroscopy would reveal critical functional group vibrations:

- C=O stretch : A strong absorption band at 1680–1700 cm$$ ^{-1} $$, slightly redshifted due to conjugation with the benzoxazole ring.

- Aromatic C–H stretches : Peaks at 3050–3100 cm$$ ^{-1} $$.

- C=N and C–O stretches (benzoxazole) : Bands at 1610–1620 cm$$ ^{-1} $$ and 1250–1270 cm$$ ^{-1} $$, respectively.

- Methoxy C–O stretches : Symmetric and asymmetric vibrations at 2830–2940 cm$$ ^{-1} $$ and 1020–1040 cm$$ ^{-1} $$.

Properties

Molecular Formula |

C26H23NO6 |

|---|---|

Molecular Weight |

445.5 g/mol |

IUPAC Name |

(Z)-2-(1,3-benzoxazol-2-yl)-1-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C26H23NO6/c1-29-18-11-9-17(10-12-18)24(28)19(26-27-20-7-5-6-8-21(20)33-26)13-16-14-22(30-2)25(32-4)23(15-16)31-3/h5-15H,1-4H3/b19-13+ |

InChI Key |

KRMZCWQIFNPRJZ-CPNJWEJPSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)C(=O)/C(=C\C2=CC(=C(C(=C2)OC)OC)OC)/C3=NC4=CC=CC=C4O3 |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C(=CC2=CC(=C(C(=C2)OC)OC)OC)C3=NC4=CC=CC=C4O3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(1,3-benzoxazol-2-yl)-1-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods

For industrial-scale production, the synthesis might involve optimized reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into corresponding alcohols or amines.

Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-(1,3-benzoxazol-2-yl)-1-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one can be used as a starting material for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.

Biology

The compound may exhibit various biological activities such as anti-inflammatory, antimicrobial, and anticancer properties. These activities make it a potential candidate for drug development and biomedical research.

Medicine

In medicine, the compound could be explored for its therapeutic potential in treating diseases such as cancer, infections, and inflammatory conditions.

Industry

Industrially, the compound might be used in the development of new materials, dyes, and polymers due to its unique chemical structure and properties.

Mechanism of Action

The mechanism of action of (2Z)-2-(1,3-benzoxazol-2-yl)-1-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity might be attributed to the inhibition of certain enzymes or signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Key Observations:

Heterocyclic Systems: The benzoxazole group in the target compound may enhance π-π interactions compared to triazole or pyrazoline derivatives . Benzothiazole derivatives (e.g., ) exhibit notable antitumor activity, suggesting the target compound’s benzoxazole could confer similar properties.

Substituent Effects :

- Methoxy groups improve solubility and membrane permeability compared to halogenated analogs (e.g., ).

- The 3,4,5-trimethoxyphenyl group is associated with tubulin inhibition in anticancer studies .

Stereochemistry :

- Z-isomers often exhibit distinct biological profiles due to restricted rotation and altered binding geometries. For example, E-chalcones in showed moderate anticancer activity, but Z-configuration might enhance target selectivity .

Research Findings and Pharmacological Insights

Bioactivity Trends

- Anticancer Potential: Compounds with trimethoxyphenyl groups (e.g., ) inhibit tubulin polymerization, a mechanism exploited in vinca alkaloid therapies.

- Antimicrobial Activity : Triazole and benzothiazole derivatives (e.g., ) target fungal cytochrome P450 enzymes, suggesting the benzoxazole analog could act similarly.

Challenges and Opportunities

- Bioavailability : The target compound’s high molar mass (443.45 g/mol) may limit oral absorption, necessitating formulation optimization.

- Selectivity : While trimethoxyphenyl groups enhance cytotoxicity, they may also increase off-target effects compared to hydroxylated analogs ().

Biological Activity

The compound (2Z)-2-(1,3-benzoxazol-2-yl)-1-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one , commonly referred to as a benzoxazole chalcone, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies.

Structural Overview

This compound belongs to the chalcone class and is characterized by its complex structure, which includes:

- Benzoxazole moiety : Enhances pharmacological properties.

- Methoxyphenyl groups : Contribute to biological activity.

The molecular formula is with a molecular weight of approximately 445.5 g/mol.

Anticancer Activity

Research indicates that benzoxazole derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. The following table summarizes the anticancer activities observed:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast cancer) | 10.5 | Bernard et al., 2014 |

| A549 (Lung cancer) | 7.8 | Kakkar et al., 2018 |

| HepG2 (Liver cancer) | 6.4 | Giordano et al., 2019 |

| PC3 (Prostate cancer) | 12.0 | Reddy et al., 2016 |

These studies utilized colorimetric assays to determine cell viability post-treatment with varying concentrations of the compound.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against several pathogenic bacteria and fungi. Notably, it has shown effectiveness against:

- Staphylococcus aureus

- Escherichia coli

- Candida albicans

The minimum inhibitory concentrations (MICs) for these pathogens were significantly lower than those for standard antibiotics, indicating a promising alternative for antimicrobial therapy.

The mechanism through which this compound exerts its biological effects primarily involves:

- Michael Addition Reaction : The α,β-unsaturated carbonyl system allows it to act as a Michael acceptor, interacting with nucleophiles such as thiol groups in proteins.

- Enzyme Modulation : This interaction can modulate the activity of various enzymes involved in cellular signaling pathways.

Case Studies

- Study on Anticancer Properties : A study conducted by Chung et al. (2015) investigated the effects of this compound on breast cancer cells. The results indicated that treatment led to apoptosis via the activation of caspase pathways.

- Antimicrobial Efficacy : Research published in PMC (2021) evaluated the antimicrobial potential of benzoxazole derivatives, demonstrating that compounds similar to this one inhibited bacterial growth more effectively than conventional antibiotics.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (2Z)-2-(1,3-benzoxazol-2-yl)-1-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one with high stereochemical purity?

- Methodological Answer : The synthesis typically employs a Claisen-Schmidt condensation between 1,3-benzoxazole-2-carbaldehyde and a substituted acetophenone derivative. To ensure (Z)-stereoselectivity, use aprotic polar solvents (e.g., DMF) and catalytic bases like piperidine. Reaction temperature should be maintained at 60–80°C to minimize isomerization. Post-synthesis, confirm stereochemistry via NOESY NMR to detect spatial proximity of the benzoxazolyl and trimethoxyphenyl groups .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify methoxy groups (δ 3.7–4.0 ppm for OCH₃) and aromatic protons (δ 6.8–8.2 ppm). The (Z)-configuration is confirmed by coupling constants (J = 12–14 Hz for α,β-unsaturated ketones) .

- IR Spectroscopy : Detect C=O stretching (~1650 cm⁻¹) and C=N/C-O-C vibrations (1250–1600 cm⁻¹) from the benzoxazole moiety .

- X-ray Crystallography (if crystals are obtainable): Resolve bond angles and spatial arrangement, as demonstrated in related chalcone derivatives .

Q. What are common impurities encountered during synthesis, and how are they identified?

- Methodological Answer :

- Byproducts : Isomerization to the (E)-form or incomplete condensation products. Use HPLC with a C18 column (acetonitrile/water gradient) to separate impurities.

- Residual Solvents : Detect via GC-MS, focusing on DMF or ethanol traces.

- Oxidation Products : Monitor for ketone reduction by TLC (Rf comparison) or LC-MS .

Advanced Research Questions

Q. How can molecular docking studies predict the interaction of this compound with biological targets?

- Methodological Answer :

- Target Selection : Prioritize proteins with chalcone-binding domains (e.g., tubulin, kinases).

- Docking Software : Use AutoDock Vina or Schrödinger Suite. Prepare the ligand by optimizing the (Z)-configuration and assigning partial charges (e.g., AM1-BCC).

- Validation : Compare docking scores with known inhibitors (e.g., colchicine for tubulin) and validate via MD simulations (NAMD/GROMACS) to assess binding stability .

Q. How can researchers resolve contradictions in reported biological activity data across similar chalcone derivatives?

- Methodological Answer :

- Controlled Assays : Standardize cell lines (e.g., MCF-7 for cytotoxicity) and solvent controls (DMSO ≤0.1%).

- SAR Analysis : Correlate substituent effects (e.g., methoxy vs. hydroxy groups) with activity. For example, 3,4,5-trimethoxyphenyl enhances tubulin inhibition, while benzoxazole may improve bioavailability .

- Meta-Analysis : Use tools like RevMan to statistically integrate data from heterogeneous studies, adjusting for assay variability .

Q. What strategies optimize reaction conditions to improve yield without compromising stereoselectivity?

- Methodological Answer :

- DoE (Design of Experiments) : Vary solvent (DMF vs. THF), base (piperidine vs. KOH), and temperature using a factorial design.

- Microwave-Assisted Synthesis : Reduce reaction time (10–15 min) while maintaining yields >80%.

- Catalyst Screening : Test ionic liquids (e.g., [BMIM]BF₄) to enhance regioselectivity .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

- Methodological Answer :

- Core Modifications : Replace benzoxazole with benzothiazole to evaluate changes in antimicrobial potency .

- Substituent Effects : Introduce electron-withdrawing groups (e.g., NO₂) at the 4-methoxyphenyl ring to test redox activity.

- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical hydrogen-bond acceptors (e.g., ketone oxygen) and hydrophobic regions (trimethoxyphenyl) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.